molecular formula C30H30O6 B14250601 3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol CAS No. 188886-02-4

3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol

Cat. No.: B14250601
CAS No.: 188886-02-4
M. Wt: 486.6 g/mol
InChI Key: DHAVCVBKBITDLV-UHFFFAOYSA-N
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Description

3,3’-Diethoxy-5,5’-bis[(4-hydroxyphenyl)methyl][1,1’-biphenyl]-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with multiple hydroxyl and ethoxy groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diethoxy-5,5’-bis[(4-hydroxyphenyl)methyl][1,1’-biphenyl]-2,2’-diol typically involves multi-step organic reactions. One common method includes the Williamson ether synthesis, where phenolic compounds react with ethyl halides in the presence of a base to form ethoxy groups . The biphenyl core can be constructed through Suzuki coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification methods, such as chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diethoxy-5,5’-bis[(4-hydroxyphenyl)methyl][1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted biphenyl compounds .

Scientific Research Applications

3,3’-Diethoxy-5,5’-bis[(4-hydroxyphenyl)methyl][1,1’-biphenyl]-2,2’-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity[][3].

Mechanism of Action

The mechanism by which 3,3’-Diethoxy-5,5’-bis[(4-hydroxyphenyl)methyl][1,1’-biphenyl]-2,2’-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The biphenyl core provides structural stability, allowing the compound to interact with specific proteins and receptors[3][3].

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid methyl ester
  • 6,6’-[(3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin)

Uniqueness

3,3’-Diethoxy-5,5’-bis[(4-hydroxyphenyl)methyl][1,1’-biphenyl]-2,2’-diol is unique due to its combination of ethoxy and hydroxyl groups on a biphenyl scaffold. This structural arrangement provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical reactions and applications .

Properties

CAS No.

188886-02-4

Molecular Formula

C30H30O6

Molecular Weight

486.6 g/mol

IUPAC Name

2-ethoxy-6-[3-ethoxy-2-hydroxy-5-[(4-hydroxyphenyl)methyl]phenyl]-4-[(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C30H30O6/c1-3-35-27-17-21(13-19-5-9-23(31)10-6-19)15-25(29(27)33)26-16-22(18-28(30(26)34)36-4-2)14-20-7-11-24(32)12-8-20/h5-12,15-18,31-34H,3-4,13-14H2,1-2H3

InChI Key

DHAVCVBKBITDLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC3=CC=C(C=C3)O)OCC)O)CC4=CC=C(C=C4)O

Origin of Product

United States

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